Enhanced Molecular Complexity and Physicochemical Profile Versus the JAK3 Reagent Core, 1-(2,2-Difluoroethyl)pyrazol-4-amine
The target compound provides a quantifiable degree of molecular complexity beneficial for specific medicinal chemistry campaigns. Compared to the simpler reagent 1-(2,2-difluoroethyl)pyrazol-4-amine (Molecular Weight: 147.13 g/mol, Molecular Formula: C5H7F2N3) , the target free base (Molecular Weight: 255.24 g/mol, Molecular Formula: C12H12F3N3) and its hydrochloride salt (MW: 239.69 g/mol for the salt) are significantly more elaborated . This increased mass and structural complexity, including an additional aromatic ring and a tertiary amine center, is critical for end-stage diversification in the patent landscape for JAK inhibitors, where simple building blocks are insufficient [1].
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | Free base: 255.24 g/mol; Hydrochloride salt: 239.69 g/mol |
| Comparator Or Baseline | 1-(2,2-difluoroethyl)pyrazol-4-amine: 147.13 g/mol |
| Quantified Difference | Increase of 108.11 g/mol (free base) or 92.56 g/mol (salt) relative to the comparator core |
| Conditions | Calculated and reported by vendors for the pure isolates |
Why This Matters
This quantifies the structural advancement over a commercially available, simpler building block used in the same therapeutic area, confirming the compound is a more complex fragment suited for late-stage functionalization.
- [1] PubChem Patent Summary for CN-111704617-B. Patent highlights small molecule compounds as JAK kinase inhibitors. View Source
